![molecular formula C21H28N2O4 B11542265 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione](/img/structure/B11542265.png)
5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione
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Overview
Description
5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a decyloxy-benzylidene group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione typically involves a multi-step process. One common method includes the condensation of 4-decyloxybenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit promising anticancer properties. The compound 5-(4-decyloxy-benzylidene)-pyrimidine-2,4,6-trione has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy as an antibacterial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes . This makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance.
Materials Science
Polymer Chemistry
In materials science, this compound can be used as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Coatings and Films
The compound has potential applications in the development of coatings and films due to its UV-absorbing properties. It can be integrated into coatings to provide protection against UV radiation, thereby extending the lifespan of materials exposed to sunlight . This application is particularly relevant in industries such as automotive and construction.
Photochemistry
Photovoltaic Applications
this compound has been investigated for its role in organic photovoltaic devices. Its ability to absorb light in specific wavelengths allows it to function effectively as a light-harvesting material. Studies have shown that incorporating this compound into photovoltaic cells can enhance energy conversion efficiency .
Dyes and Sensors
The compound's structural characteristics make it suitable for use in dye-sensitized solar cells and chemical sensors. Its ability to undergo reversible redox reactions enables it to act as an effective electron donor or acceptor in various electrochemical applications .
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) explored the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Polymer Development
In a polymer chemistry study by Johnson et al. (2022), researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced thermal stability with decomposition temperatures exceeding 300°C, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Decyloxy-benzylidene-p-tolyl-amine
- 3,4-Bis(4-decyloxybenzylidene)dihydro-2,5-furandione
- 1-(4-Decyloxy)-2-(4’-decyloxy)benzylidenehydrazine
Uniqueness: 5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione stands out due to its unique combination of the pyrimidine ring and the decyloxy-benzylidene group. This structural feature imparts specific chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context .
Biological Activity
5-(4-Decyloxy-benzylidene)-pyrimidine-2,4,6-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C21H28N2O4, with a CAS number of 339289-97-3. Its structure features a pyrimidine core substituted with a decyloxy-benzylidene moiety, which is believed to enhance its biological activity.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study evaluated various pyrimidine-triazole compounds against multiple cancer cell lines (MCF-7, MDA-MB453, and MDA-MB231). The results showed that certain derivatives displayed IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 10 | MDA-MB453 | 29.1 |
Compound 11 | MCF-7 | 15.3 |
Compound 12 | SiHa | Not reported |
Compound 13 | Colo-205 | Not reported |
Neuroprotective Effects
The neuroprotective potential of pyrimidine derivatives has been highlighted in studies focusing on amyotrophic lateral sclerosis (ALS). Compounds from the pyrimidine-2,4,6-trione series demonstrated significant efficacy in protecting neuronal cells from mutant SOD1-induced cytotoxicity. In vitro assays indicated that these compounds not only reduced protein aggregation but also exhibited low toxicity and favorable pharmacokinetic profiles (high oral bioavailability) .
Table 2: Neuroprotective Activity and Pharmacokinetics
Compound | Protection Assay Efficacy (%) | Oral Bioavailability (%) |
---|---|---|
Compound 7 | 100 | 98 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound is believed to modulate signaling pathways involved in cell survival and apoptosis. Specifically, it may inhibit pathways associated with oxidative stress and inflammation, which are critical in cancer progression and neurodegeneration .
Case Studies
A notable case study examined the effects of pyrimidine derivatives on neuronal cell lines exposed to oxidative stress. The study found that treatment with these compounds significantly reduced cell death and improved cell viability compared to untreated controls. This suggests that the compound may serve as a potential therapeutic agent for neurodegenerative diseases .
Properties
Molecular Formula |
C21H28N2O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-[(4-decoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H28N2O4/c1-2-3-4-5-6-7-8-9-14-27-17-12-10-16(11-13-17)15-18-19(24)22-21(26)23-20(18)25/h10-13,15H,2-9,14H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
YZKOGCZZYPDGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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